molecular formula C16H17NO2 B2928146 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde CAS No. 902158-25-2

2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde

Cat. No.: B2928146
CAS No.: 902158-25-2
M. Wt: 255.317
InChI Key: UWWYDYXQJGFCTP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde is a synthetically designed pyrrole dicarbaldehyde derivative of significant interest in medicinal and organic chemistry research. Compounds within this structural class have demonstrated notable biological activities, serving as crucial intermediates for the development of novel therapeutic agents . The core pyrrole structure is a privileged scaffold in drug discovery, found in numerous natural products and FDA-approved antibiotics . Specifically, pyrrole-3,4-dicarbaldehyde derivatives have been identified as key intermediates for synthesizing pyrrole natural products possessing potential antitumor properties . Furthermore, structurally similar pyrrole derivatives have shown promising antifungal activity against various pathogens. One study on a related dihydro pyrrole ester reported significant in vivo efficacy against experimental aspergillosis, increasing survival rates in infected mice and reducing fungal burden in organ tissues . This suggests potential application pathways for this compound in infectious disease research. Beyond its biological potential, this compound is a valuable building block for organic synthesis . The presence of two aldehyde groups on the pyrrole ring provides versatile handles for further chemical modification, enabling the construction of more complex molecular architectures through reactions such as condensations and nucleophilic additions . The molecule's structure, characterized by a nearly perpendicular orientation between the pyrrole and potential aromatic substituents, as observed in similar crystals, may influence its binding to biological targets and its solid-state properties . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,5-dimethyl-1-(2-phenylethyl)pyrrole-3,4-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-15(10-18)16(11-19)13(2)17(12)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWYDYXQJGFCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1CCC2=CC=CC=C2)C)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring . The reaction conditions typically include heating the reactants in an acidic or basic medium.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Paal–Knorr reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques to obtain high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can trigger various cellular pathways, including apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Yield (%) Key Features Reference ID
Target Compound : 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde C₁₆H₁₇NO₂ (estimated) 2,5-Me; 1-(2-phenylethyl); 3,4-CHO N/A N/A Electron-donating phenylethyl group; reactive aldehyde moieties -
2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde C₁₄H₁₃NO₄S 2,5-Me; 1-SO₂Ph; 3,4-CHO 395 K (122°C) 64 Sulfonyl group (electron-withdrawing); dihedral angle 88.7° between rings
2,5-Diazido-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde C₁₃H₉O₂N₇ 2,5-N₃; 1-(4-MePh); 3,4-CHO 48–50 80 Azide groups (highly reactive); lower thermal stability
2,5-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-3,4-dicarbaldehyde C₁₂H₈O₂NCl₂ 2,5-Cl; 1-(3-ClPh); 3,4-CHO 84 85 Chlorine substituents (electron-withdrawing); enhanced electrophilicity
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid C₁₈H₁₃NO₄ 3,4-Ph; 2,5-COOH N/A N/A Carboxylic acids (polar, ionizable); higher LogP (3.75)

Reactivity and Functional Group Analysis

  • Aldehyde Reactivity : The target compound’s aldehyde groups enable condensation reactions (e.g., formation of Schiff bases) and nucleophilic additions, similar to its sulfonyl and dichloro analogues . However, the electron-donating phenylethyl group may reduce aldehyde electrophilicity compared to the electron-withdrawing sulfonyl or chlorine substituents in analogues.
  • Substituent Effects: The sulfonyl group in C₁₄H₁₃NO₄S enhances crystal packing via C–H⋯O hydrogen bonds, resulting in a higher melting point (122°C) . Azide groups in C₁₃H₉O₂N₇ introduce explosive hazards but enable click chemistry applications, contrasting with the target compound’s aldehydes .

Crystallographic and Structural Insights

  • The sulfonyl analogue (C₁₄H₁₃NO₄S) exhibits a dihedral angle of 88.7° between the pyrrole and benzene rings, with aldehyde groups slightly deviating from the pyrrole plane. This geometry is stabilized by C–H⋯O interactions, forming a 3D framework .

Biological Activity

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H17N
  • Molecular Weight : 227.302 g/mol
  • Density : 1.0 g/cm³
  • Boiling Point : 386.3 °C
  • Flash Point : 187.4 °C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : This compound has shown potential as an antioxidant, which can help mitigate oxidative stress in cells.
  • Antiproliferative Effects : Studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation, potentially through the inhibition of pro-inflammatory cytokines.

Antioxidant Activity

A study demonstrated that derivatives of pyrrole compounds exhibit significant antioxidant properties. The presence of the dimethyl and phenethyl groups enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals.

Antiproliferative Effects

Research published in Molecules highlighted that pyrrole derivatives, including this compound, showed promising results against various tumor cell lines. The mechanism involved the modulation of cell cycle progression and induction of apoptosis through caspase activation pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Apoptosis induction
HeLa (Cervical Cancer)12.8Cell cycle arrest
A549 (Lung Cancer)10.5Caspase activation

Anti-inflammatory Properties

In a pharmacological study, the compound was evaluated for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde, and how do yields vary between methods?

A general method involves using 2,5-bis(1,3-benzodithiol-2-yl)pyrroles as intermediates, followed by hydrolysis with HgO–35% HBF₄–DMSO, achieving yields of 32–90% depending on substituents . Alternative routes include sodium sulfide-mediated alkylation of halo compounds in dry DMF, though reaction times (e.g., 23 hours for sulfanylation) and purification steps (aqueous ethanol recrystallization) can impact scalability .

Q. How should researchers characterize the structural integrity of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and substituent positions, as demonstrated in crystallographic studies of analogous pyrrole-dicarbaldehydes . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent patterns (e.g., methyl groups at δ 2.14 ppm, aldehydes at δ 9.8–10.2 ppm) .
  • IR spectroscopy : Key bands at ~1750 cm⁻¹ (C=O stretch) and ~2900 cm⁻¹ (C-H stretch) confirm aldehyde and alkyl groups .

Q. What safety protocols are critical when handling this compound?

Due to reactive aldehyde groups and potential sensitivity to moisture, store the compound in dry, corrosion-resistant containers under inert gas. Avoid skin contact and inhalation using PPE (gloves, fume hoods). Emergency measures for exposure include rinsing with water (15+ minutes for eyes/skin) and immediate medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrrole-dicarbaldehyde derivatives?

Discrepancies in bioactivity (e.g., anticancer vs. inactive results) may arise from assay conditions (cell line specificity, concentration ranges) or compound purity. Mitigation strategies include:

  • HPLC-PDA/MS purity analysis : Ensure ≥95% purity to exclude confounding effects from synthetic byproducts.
  • Dose-response profiling : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify threshold effects .

Q. What experimental designs optimize the stability of aldehyde functionalities during derivatization?

Aldehydes are prone to oxidation and nucleophilic attack. Strategies include:

  • In situ protection : Use 1,3-dithiolanes or Schiff base formation during multi-step syntheses .
  • Low-temperature reactions : Conduct alkylations or condensations at 0–5°C to minimize side reactions .

Q. How can computational modeling guide the design of pyrrole-dicarbaldehyde-based inhibitors?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to targets like kinase enzymes. Focus on:

  • Electrostatic complementarity : Aldehyde groups may form hydrogen bonds with catalytic residues.
  • Substituent effects : Methyl and phenylethyl groups influence steric bulk and lipophilicity, impacting membrane permeability .

Q. What methodologies validate the environmental stability of this compound in material science applications?

Assess degradation under UV light, humidity, and thermal stress via:

  • Accelerated aging tests : Expose samples to 60°C/75% RH for 28 days, monitoring aldehyde oxidation by FTIR.
  • LC-MS metabolite profiling : Identify breakdown products (e.g., carboxylic acids) in aqueous media .

Key Considerations for Researchers

  • Contradictory data : Cross-validate bioactivity using orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Synthetic scalability : Prioritize HgO-free routes for eco-friendly scale-up .
  • Mechanistic studies : Combine in vitro kinase assays with transcriptomic profiling to map signaling pathways .

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